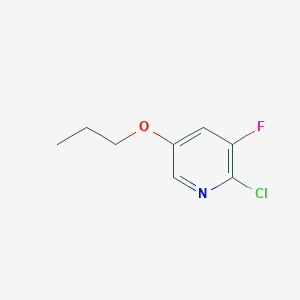
2-Chloro-3-fluoro-5-propoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-fluoro-5-propoxypyridine is a heterocyclic organic compound with the molecular formula C8H9ClFNO. It is a derivative of pyridine, where the hydrogen atoms at positions 2, 3, and 5 are replaced by chlorine, fluorine, and propoxy groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-3-fluoro-5-propoxypyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-3-fluoropyridine with propyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to facilitate the substitution of the hydrogen atom at the 5-position with a propoxy group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For example, the use of copper fluoride as a fluorinating agent in the presence of tert-butyl nitrite has been reported to yield high purity 2-chloro-3-fluoropyridine, which can then be further reacted to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-fluoro-5-propoxypyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
2-Chloro-3-fluoro-5-propoxypyridine has several scientific research applications:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoro-5-propoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific biochemical pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-fluoropyridine: Lacks the propoxy group, making it less hydrophobic and potentially less bioactive.
3-Fluoro-5-propoxypyridine: Lacks the chlorine atom, which may affect its reactivity and biological activity.
2-Chloro-5-propoxypyridine: Lacks the fluorine atom, which can influence its electronic properties and reactivity.
Uniqueness
2-Chloro-3-fluoro-5-propoxypyridine is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The propoxy group also adds to its hydrophobicity, potentially enhancing its ability to interact with biological membranes and targets .
Properties
Molecular Formula |
C8H9ClFNO |
|---|---|
Molecular Weight |
189.61 g/mol |
IUPAC Name |
2-chloro-3-fluoro-5-propoxypyridine |
InChI |
InChI=1S/C8H9ClFNO/c1-2-3-12-6-4-7(10)8(9)11-5-6/h4-5H,2-3H2,1H3 |
InChI Key |
SMIYQZPVKVYBTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=C(N=C1)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl 7-hydroxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridine-5-carboxylate](/img/structure/B12079463.png)

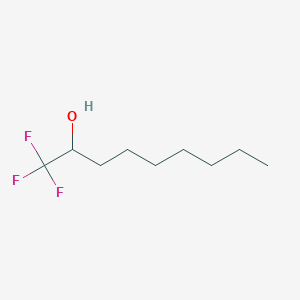
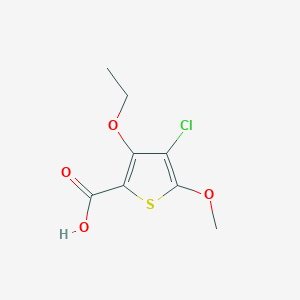


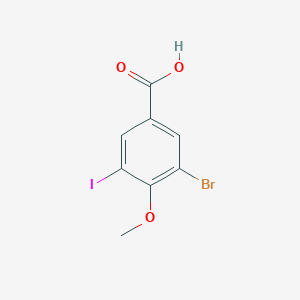
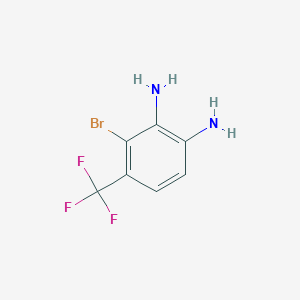

![[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12079511.png)

![5,6-Dihydronaphtho-[1,2-b]benzofuran](/img/structure/B12079540.png)

